molecular formula C16H19ClN2O5 B2576519 2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-nitrobenzamide CAS No. 923691-89-8

2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-nitrobenzamide

Cat. No.: B2576519
CAS No.: 923691-89-8
M. Wt: 354.79
InChI Key: GQDFFYQZQMMAEV-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chloro-5-nitro-substituted aromatic ring and a spirocyclic 1,4-dioxaspiro[4.5]decan-2-ylmethyl side chain. The nitro group confers electrophilic reactivity, while the spirocyclic moiety enhances steric bulk and influences solubility.

Properties

IUPAC Name

2-chloro-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O5/c17-14-5-4-11(19(21)22)8-13(14)15(20)18-9-12-10-23-16(24-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDFFYQZQMMAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({1,4-dioxaspiro[45]decan-2-yl}methyl)-5-nitrobenzamide typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed aminocarbonylation reactions, which are known for their efficiency in forming amide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of an amine derivative.

    Reduction: Formation of a reduced nitrobenzamide.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitrobenzamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Several benzamide derivatives in share functional similarities:

  • Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)benzamide) :
    • Structural Differences : Etobenzanid lacks the nitro group and spirocyclic system but includes a dichlorophenyl group and ethoxymethoxy substituent.
    • Functional Implications : The ethoxymethoxy group in etobenzanid enhances hydrophilicity compared to the nitro group in the target compound, which may improve soil mobility in pesticidal applications .
Table 1: Key Substituent Comparisons
Compound Aromatic Substitutions Side Chain Features Potential Applications
Target Compound 2-Cl, 5-NO₂ 1,4-Dioxaspiro[4.5]decan-2-ylmethyl Unknown (research stage)
Etobenzanid 2,3-Cl₂ Ethoxymethoxy Herbicide
Diflufenican 2,4-F₂ Trifluoromethylphenoxy-pyridine Herbicide

Pharmaceutical Benzamides

  • Methylclonazepam () :
    • While structurally distinct (a benzodiazepine), its 7-nitro group and chlorophenyl substituent parallel the nitro and chloro groups in the target compound. Nitro groups in pharmaceuticals often enhance binding affinity but may increase metabolic instability .

Biological Activity

2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-nitrobenzamide is a complex organic compound that has attracted attention due to its potential biological activities. The unique structural features of this compound, including the nitro group and spirocyclic structure, suggest a variety of possible pharmacological effects, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{18}ClN_{3}O_{5}
  • Molecular Weight : Approximately 373.78 g/mol

This compound includes a chloro group, a nitro group, and a dioxaspiro structure that contribute to its biological activity.

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. The mechanism by which these compounds exert their effects often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA and cause cell death. Specifically:

  • Mechanism : Upon reduction, the nitro group produces toxic intermediates that interact with nucleophilic sites in proteins and nucleic acids, leading to inhibition of critical biological processes such as DNA replication and repair .
  • Case Studies : Research indicates that derivatives with nitro groups, including benzamides, demonstrate significant activity against various pathogens, including Streptococcus mutans and Staphylococcus aureus .

Anticancer Activity

The potential anticancer effects of this compound are also noteworthy:

  • Inhibition of Tumor Growth : Nitro compounds have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitro group is crucial for these activities .
  • Research Findings : Studies suggest that similar compounds can inhibit various cancer-related enzymes (e.g., iNOS), which are involved in tumor progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other spirocyclic compounds:

Compound NameStructure FeaturesBiological Activity
1,4-Dioxaspiro[4.5]decaneSpirocyclic coreLimited activity
NitroimidazolesNitro group presenceAntimicrobial and anticancer
5-Nitrobenzamide derivativesBenzamide structureAnticancer properties

The combination of a spirocyclic structure with a nitrobenzamide moiety in this compound may enhance its biological activity compared to simpler analogs.

The biological effects of this compound are likely mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease progression.
  • DNA Interaction : Reduced forms of the nitro group can form covalent bonds with DNA, leading to damage and apoptosis.
  • Inflammatory Pathway Modulation : It may also influence inflammatory pathways by inhibiting pro-inflammatory cytokines .

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